molecular formula C15H11ClO3 B1598899 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one CAS No. 27500-82-9

4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one

Cat. No.: B1598899
CAS No.: 27500-82-9
M. Wt: 274.7 g/mol
InChI Key: HIPJVGGQFBOFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one (CAS 27500-82-9) is a chemical intermediate of significant interest in medicinal and synthetic chemistry, particularly in the development of novel bioactive compounds. Its molecular formula is C 15 H 11 ClO 3 and it has a molecular weight of 274.70 g/mol . The compound has a density of approximately 1.337 g/cm³ and a high boiling point of 451.1°C at 760 mmHg, indicating good thermal stability for various chemical transformations . The primary research value of this compound lies in its role as a versatile synthetic building block. The reactive chloromethyl group (-CH 2 Cl) serves as an excellent handle for further functionalization, allowing researchers to create a diverse library of more complex xanthone derivatives for structure-activity relationship (SAR) studies . This is crucial in the search for new antimicrobial agents, as chlorinated xanthones have demonstrated promising biological activities. Inspired by natural chlorinated lichen xanthones, researchers utilize such intermediates to design and synthesize new compounds to combat multidrug-resistant pathogenic microorganisms . These synthetic efforts are vital for exploring new patterns of substitution on the xanthone scaffold to improve antibacterial and antifungal properties . The compound is offered at a high purity of 95% and should be stored at room temperature in a sealed, dry environment to maintain stability . Intended Use and Handling: This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. It is the responsibility of the researcher to determine the suitability of this product for their specific application.

Properties

IUPAC Name

4-(chloromethyl)-3-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-18-12-7-6-10-14(17)9-4-2-3-5-13(9)19-15(10)11(12)8-16/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPJVGGQFBOFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181919
Record name 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27500-82-9
Record name 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27500-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027500829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-3-methoxy-9H-xanthen-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.076
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Aromatic Chlorination Using NaCl / p-Toluenesulfonic Acid / N-Chlorosuccinimide (NCS)

  • Method C (Aqueous media, room temperature): This eco-friendly method generates electrophilic chlorine species in situ, enabling aromatic chlorination. For 3,4-dimethoxy-1-methyl-9H-xanthen-9-one, this method yields 2-chloro-3,4-dimethoxy-1-methyl-9H-xanthen-9-one in 26% yield, with 52% unreacted starting material recovered.
  • This approach is milder and more selective for aromatic chlorination compared to SOCl₂ methods.
Compound Substitution Method Yield (%)
2-Chloro-3,4-dimethoxy-1-methyl-9H-xanthen-9-one (11) Cl at aromatic position 2 C 26

Chlorination of 3,4,6-Trimethoxy-1-methyl-9H-xanthen-9-one Derivatives

To induce chlorination on ring B and improve reactivity, 3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one is synthesized and subjected to chlorination:

  • SOCl₂ Methods (A–C): Similar to previous substrates, these lead to substitution and deprotection products with chlorination at various positions, including chloromethylation and aromatic chlorination.
  • NaCl / p-TsOH / NCS (Method D): Produces chlorinated derivatives with moderate recovery of starting material.
  • Ecofriendly Oxidative Chlorination (Method E): Utilizes sodium halides, aqueous hydrogen peroxide, and acetic acid to generate electrophilic chlorine. This method yields mono- and dichlorinated derivatives selectively at positions 2, 5, and 7 on the aromatic ring with varying yields.
Compound Substituents (Positions 1,2,3,4,5,6) Method Yield (%)
2-Chloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one (12) CH₃, Cl, OCH₃, H, OCH₃, H A, D, E 7, 12, 14
1-(Chloromethyl)-3,4,6-trimethoxy-9H-xanthen-9-one (14) CH₂Cl at position 1 A, B, D Traces - 13
3-Chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one (15) Cl at position 3 B, C 5-10
3,6-Dichloro-4-methoxy-1-methyl-9H-xanthen-9-one (16) Cl at positions 3 and 6 C 6
2,7-Dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one (18) Cl at positions 2 and 7 E traces

Synthetic Route Summary

The preparation of 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one typically involves:

Research Findings and Optimization Notes

  • The use of thionyl chloride favors chloromethylation but can lead to side reactions such as demethylation and substitution, especially in the presence of moisture.
  • Aromatic chlorination is more efficiently achieved under mild, aqueous, and eco-friendly conditions using NaCl/p-TsOH/NCS or sodium halides with hydrogen peroxide and acetic acid.
  • Reaction temperature and time critically influence product distribution, with higher temperatures often leading to decomposition.
  • Selectivity for chlorination positions depends on the substitution pattern of the starting xanthen-9-one derivative; additional methoxy groups can direct chlorination to specific aromatic carbons.
  • The combination of these methods allows the synthesis of a library of chlorinated xanthen-9-one derivatives, including the target this compound, which is valuable for biological activity screening.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to the formation of various derivatives.

Scientific Research Applications

Analytical Applications

HPLC Analysis
One of the primary applications of 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one is in analytical chemistry, specifically for its separation and analysis using High-Performance Liquid Chromatography (HPLC). The compound can be effectively separated on a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .

Biological Applications

Antimicrobial Activity
Research has indicated that derivatives of xanthenes, including this compound, exhibit significant antimicrobial properties. In particular, studies have shown that related compounds demonstrate antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. These findings suggest that xanthone derivatives could serve as potential candidates for developing new antimicrobial agents .

Fluorescent Dyes
Another notable application is in the field of biochemistry where derivatives of this compound are utilized as fluorescent dyes. For instance, 9H-Xanthene-3,6-diamine with a chloromethyl group is recognized for its orange fluorescence and is used to stain mitochondria in live cells. This property makes it valuable for cellular imaging and tracking biological processes in real-time .

Therapeutic Potential

Antifungal Properties
In addition to antibacterial activity, xanthone derivatives have been studied for their antifungal properties. Compounds structurally related to this compound have shown fungistatic and fungicidal effects against dermatophytes such as Trichophyton rubrum. The potential synergy with existing antifungal treatments like fluconazole further enhances their therapeutic promise .

Case Studies and Research Findings

Study Findings Applications
PMC6222623Demonstrated antibacterial activity against E. faecalis and S. aureusAntimicrobial agent development
AxisPharmUtilized as a fluorescent dye for mitochondrial stainingCellular imaging
SIELC TechnologiesEffective separation using HPLC methodsAnalytical chemistry and pharmacokinetics

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound's fluorescence allows it to bind to target molecules, enabling visualization and tracking of biological processes. The exact molecular targets and pathways depend on the specific application and experimental conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Xanthone Derivatives

Key Observations:
  • Reactivity : The chloromethyl group in the target compound enables facile nucleophilic substitutions, making it a versatile intermediate for further derivatization . In contrast, bromoalkyl or hydroxyethyl substituents (e.g., compounds from ) prioritize coupling or solubility, respectively.
  • Lipophilicity : Multimethoxy derivatives (e.g., 1-(chloromethyl)-3,4,6-trimethoxy-9H-xanthen-9-one) exhibit higher logP values compared to the target compound due to increased alkylation .
  • Electronic Effects: Nitro-substituted analogs (e.g., 4-(Diethylamino)methyl-3-nitro-9H-xanthen-9-one) show altered redox behavior, which may influence antioxidant or photophysical properties .
Table 2: Functional Comparisons
Compound Class Reported Bioactivity Mechanism Insights Reference
Alkoxy-substituted xanthones Enzyme inhibition (AChE/BChE) Substituent length and polarity affect binding
Chlorinated xanthones Antifungal and antibacterial activity Chlorine enhances membrane permeability
Aminated xanthones Anticancer (e.g., tubulin inhibition) Amine groups facilitate DNA intercalation
Key Insights:
  • Chlorine Impact : Chlorine atoms (as in the target compound) are associated with enhanced antimicrobial activity due to improved membrane penetration .
  • Methoxy vs.

Physicochemical Properties

Table 3: Solubility and Stability
Compound Solubility Stability Notes
4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one Insoluble in water Stable at RT, moisture-sensitive Requires anhydrous storage
3,6-Dimethyl-9H-xanthen-9-one Moderate in DMSO Photostable Alkyl groups improve crystallinity
4-Hydroxy-3-methoxy-9H-xanthen-9-one Soluble in ethanol Oxidizes in air Phenolic OH increases reactivity

Biological Activity

4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one is a synthetic compound belonging to the xanthone family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential cytotoxic effects.

This compound is characterized by the following chemical structure:

  • Molecular Formula: C₁₃H₉ClO₂
  • Molecular Weight: 240.66 g/mol
  • CAS Number: 3015382

Antimicrobial Activity

Research indicates that xanthones, including derivatives like this compound, exhibit significant antimicrobial properties. A study highlighted that chlorinated xanthones demonstrated promising antibacterial activity against various strains of bacteria, including Enterococcus faecalis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Xanthone Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. faecalisNot specified
3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-oneS. aureusMIC = 4–8 µg/mL
2,7-Dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-oneT. rubrumMIC = 4–8 µg/mL

These findings suggest that modifications in the xanthone structure can enhance their antimicrobial efficacy.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of chlorinated xanthones have been investigated in various cancer cell lines. For instance, studies have shown that certain xanthone derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . The compound's structure allows it to interact with cellular components, potentially disrupting normal cellular functions.

Case Study: Cytotoxic Effects
In a study examining the cytotoxicity of various xanthone derivatives, it was found that compounds with a chloromethyl group exhibited enhanced activity against human cancer cell lines compared to their non-chlorinated counterparts. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to cell death .

The biological activity of this compound is hypothesized to stem from its ability to:

  • Inhibit DNA Synthesis: By intercalating into DNA strands.
  • Generate Reactive Oxygen Species: Leading to oxidative stress and subsequent apoptosis.
  • Disrupt Cellular Membranes: Affecting bacterial cell integrity.

Q & A

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one, and how can intermediates be validated?

Methodological Answer: The synthesis of xanthenone derivatives typically involves stepwise redox cycling and functional group modifications. For example, a related compound, 3,6-Bis(dimethylamino)-9H-xanthen-9-one, is synthesized via iterative oxidation and reduction steps using reagents like iodine (I₂), sodium cyanoborohydride (NaCNBH₃), and formaldehyde (HCHO) in glacial acetic acid . Key intermediates should be validated using thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS). For chloromethyl derivatives, nucleophilic substitution reactions (e.g., using chloromethylating agents like chloromethyl pivalate ) under anhydrous conditions are critical.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze chemical shifts for the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and methoxy protons (δ ~3.8–4.0 ppm). Compare with structurally similar compounds, such as 3,6-dimethoxy-9H-xanthen-9-one, where methoxy groups resonate at δ 3.85 ppm .
  • IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from the xanthenone core. Absence of OH stretches confirms successful methylation .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer: Crystallographic discrepancies often arise from disordered chloromethyl groups or solvent inclusion. To address this:

  • Use SHELXL for refinement, employing constraints for disordered atoms and applying TWIN/BASF commands for twinned crystals .
  • Validate hydrogen atom positions via ORTEP-3 graphical analysis, ensuring thermal ellipsoids align with expected bond lengths (e.g., C-Cl: ~1.76 Å) .
  • Cross-reference with related structures, such as 12-(4-Chlorophenyl)-9,9-dimethyl-9,10-dihydro-8H-benzo[a]xanthen-11(12H)-one, where R-factors < 0.05 indicate high precision .

Q. What role do hydrogen-bonding networks play in the molecular packing of this compound?

Methodological Answer: Hydrogen bonding governs crystal packing and stability. For xanthenones:

  • Analyze C-H⋯O interactions between methoxy oxygen and aromatic protons using graph-set notation (e.g., S(6) motifs) .
  • Compare with 9-(2-Methoxyphenyl)-9H-xanthen-9-ol, where O-H⋯O bonds (2.65 Å) stabilize layered structures .
  • Employ Hirshfeld surface analysis to quantify intermolecular contacts, particularly Cl⋯Cl interactions (~3.5 Å), which may dominate in halogenated derivatives .

Q. How does redox cycling influence the stability of this compound in aqueous environments?

Methodological Answer:

  • Perform cyclic voltammetry (CV) in buffered solutions (pH 7–9) to identify redox peaks. For example, pyronin Y (a xanthene analog) shows reversible oxidation at +0.8 V (vs. Ag/AgCl) .
  • Monitor degradation via LC-MS under oxidative conditions (e.g., H₂O₂/UV light), targeting demethylation or chloride hydrolysis products.
  • Compare with 3,6-Bis(dimethylamino)-9H-xanthen-9-one, where dimethylamino groups enhance redox stability via electron-donating effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.